molecular formula C7H8O2S B193100 3-(2-Thienyl)propanoic acid CAS No. 5928-51-8

3-(2-Thienyl)propanoic acid

Cat. No.: B193100
CAS No.: 5928-51-8
M. Wt: 156.2 g/mol
InChI Key: MJPVYTKZYZPIQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Thienyl)propanoic acid (CAS RN: 5928-51-8) is a carboxylic acid derivative featuring a thiophene (2-thienyl) ring attached to the β-carbon of a propanoic acid backbone. Its molecular formula is C₇H₈O₂S, with a molecular weight of 156.20 g/mol and a melting point range of 45–49°C . The thienyl group, a sulfur-containing heterocycle, imparts unique electronic and steric properties, distinguishing it from phenyl or aliphatic analogs. This compound is commercially available for research purposes, with applications in polymer chemistry and materials science .

Properties

IUPAC Name

3-thiophen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c8-7(9)4-3-6-2-1-5-10-6/h1-2,5H,3-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPVYTKZYZPIQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351552
Record name 3-(2-THIENYL)PROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5928-51-8
Record name 3-(2-THIENYL)PROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Thienyl) propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

3-(2-Thienyl)propanoic acid, also known as 3-(2-thienyl)propionic acid, is a compound that has garnered attention due to its role as an intermediate in the synthesis of Eprosartan, an angiotensin II receptor antagonist used primarily for hypertension treatment. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₇H₈O₂S
  • Molecular Weight : 156.2 g/mol
  • CAS Number : 5928-51-8
  • Appearance : White to beige crystals or needles

This compound acts primarily as a precursor in the synthesis of Eprosartan, which functions by blocking the action of angiotensin II, a potent vasoconstrictor. This action leads to vasodilation and a subsequent decrease in blood pressure. The compound's structure allows it to interact with various biological pathways, potentially influencing other physiological effects beyond its primary use.

Antihypertensive Effects

As an intermediate in the synthesis of Eprosartan, this compound contributes to antihypertensive activity. Eprosartan has been shown to effectively lower blood pressure in patients with hypertension through its antagonistic action on angiotensin II receptors .

Case Studies and Research Findings

  • Antimicrobial Screening : A study involving thiophene derivatives indicated that certain structural modifications could enhance antibacterial potency. While not directly involving this compound, these findings suggest that similar compounds may exhibit comparable activities .
  • Pharmacokinetics : Research indicates that this compound is well absorbed and has favorable pharmacokinetic properties. It is noted for being a non-substrate for major cytochrome P450 enzymes (CYPs), which suggests a lower likelihood of drug-drug interactions .

Data Table: Biological Activities

Activity Type Description Reference
AntihypertensivePrecursor for Eprosartan; lowers blood pressure
AntimicrobialPotential activity against MRSA and other bacteria
PharmacokineticsNon-substrate for CYP enzymes; favorable absorption

Scientific Research Applications

Antihypertensive Agent

3-(2-Thienyl)propanoic acid is a precursor in the synthesis of Eprosartan, which is utilized in managing high blood pressure. Eprosartan functions by blocking the action of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and a decrease in blood pressure. The efficacy of Eprosartan has been well-documented in clinical studies, demonstrating significant reductions in systolic and diastolic blood pressure among hypertensive patients .

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of thiophene derivatives, including this compound. Although specific research on this compound's antimicrobial properties is limited, structural modifications of similar compounds have shown enhanced antibacterial activity. This suggests that further investigation into the antimicrobial effects of this compound could yield promising results .

Case Study 1: Synthesis and Characterization

A detailed synthesis procedure involving the hydrogenation of 3-(2-thienyl)acrylic acid to obtain this compound was reported. The reaction utilized palladium on carbon as a catalyst under hydrogen atmosphere conditions. The resultant compound was characterized using NMR and mass spectrometry, confirming its structure and purity .

Case Study 2: Pharmacokinetics

Research indicates that this compound exhibits favorable pharmacokinetic properties, being well absorbed and not significantly interacting with major cytochrome P450 enzymes. This characteristic suggests a reduced risk of drug-drug interactions, making it a candidate for further pharmacological development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural and Physicochemical Comparisons

The following table summarizes key structural features, properties, and applications of 3-(2-Thienyl)propanoic acid and its analogs:

Compound Name Structure Features Key Properties Applications/Activities
This compound Thiophene ring at β-position mp 45–49°C; sulfur enhances π-conjugation Polymer synthesis (e.g., pyrrole copolymers)
3-(3′-Hydroxyphenyl)propanoic acid Phenyl ring with -OH group at meta position Higher polarity due to -OH; lower lipophilicity Dietary catabolites; microbial metabolism studies
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives 4-Hydroxyphenylamino substituent Enhanced hydrogen bonding; moderate acidity Anticancer, antioxidant agents (e.g., A549 cell inhibition)
3-(2,6-Dimethyloctahydronaphthalen-1-yl)propanoic acid Bulky decalin system High lipophilicity; steric hindrance Cholesterol-lowering agents (e.g., in Xuezhikang capsules)
3-{[4-(2-Thienyl)-1,3-thiazol-2-yl]sulfanyl}propanoic acid Thienyl-thiazole hybrid Dual sulfur heterocycles; increased stability Food contact material contaminants
3-(1-Pyrrolyl)propanoic acid Pyrrole ring at β-position Electron-rich heterocycle; planar structure Conductive polymer synthesis
3-(2-Tolyl)propanoic acid Methyl-substituted phenyl ring Increased lipophilicity; no sulfur atom Palladium-catalyzed synthesis intermediates
2.3. Physicochemical Property Differences
  • Acidity: The thienyl group’s electron-withdrawing nature slightly increases the acidity of this compound compared to phenyl analogs (e.g., 3-phenylpropanoic acid). However, derivatives with -OH or -NH groups (e.g., 3-(3′-hydroxyphenyl)propanoic acid) exhibit stronger acidity due to resonance stabilization of the conjugate base .
  • Solubility: The thienyl compound’s moderate lipophilicity (logP ~1.8) contrasts with the higher water solubility of hydroxylated analogs (e.g., 3-(4-hydroxyphenyl)propanoic acid) .
  • Thermal Stability: The thienyl derivative’s melting point (45–49°C) is lower than that of aromatic analogs like 3-phenylpropanoic acid (mp ~120°C), reflecting weaker crystal packing due to the heterocyclic ring .

Preparation Methods

Procedure 1: Ambient Pressure Hydrogenation

  • Catalyst : 5–20% Pd/C (0.5–5 wt% relative to substrate)

  • Solvent : Methanol or ethanol

  • Conditions : H₂ gas (1 atm), 25–35°C, 5–24 hours.

  • Yield : 100% (5.27 g from 5.00 g starting material).

  • Workup : Filtration to remove catalyst, followed by solvent evaporation.

Procedure 2: High-Pressure Hydrogenation

  • Catalyst : 10% Pd/C

  • Solvent : Tetrahydrofuran (THF)

  • Conditions : 45 psi H₂, 24 hours, room temperature.

  • Yield : 60% (9.32 g from 15.59 g starting material).

  • Key Note : Prolonged reaction times and higher pressures improve conversion but may require recrystallization for purity.

Comparative Data Table

ConditionCatalyst LoadingSolventPressureTime (h)YieldSource
Ambient H₂5% Pd/CMethanol1 atm11.5100%
High-Pressure H₂10% Pd/CTHF45 psi2460%

Mechanistic Insights

The reaction proceeds via adsorption of H₂ on Pd/C, followed by syn-addition across the α,β-unsaturated double bond. The thiophene ring remains intact due to its aromatic stability, ensuring selective reduction of the acrylic acid moiety.

Hydrolysis of Ethyl 2-Carboxy-3-(2-thienyl)propionate

An alternative route involves synthesizing the ethyl ester intermediate, followed by acidic or basic hydrolysis to yield the free carboxylic acid.

Ester Synthesis and Hydrolysis

  • Esterification : 3-(2-Thienyl)acrylic acid is esterified using ethanol and H₂SO₄ under reflux.

    • Conditions : 74.1 mmol substrate, 72 mmol H₂SO₄, 24 hours.

    • Yield : 97% for ethyl 2-(thiophen-3-yl)acetate.

  • Hydrolysis : The ester is treated with strong mineral acids (e.g., H₂SO₄) or bases (e.g., NaOH).

    • Example : Ethyl 2-carboxy-3-(2-thienyl)propionate (248 g) hydrolyzed in H₂SO₄/water to yield 3-(2-thienyl)propanoic acid.

    • Key Note : Acidic conditions prevent racemization, critical for chiral purity in pharmaceutical applications.

Alternative Synthetic Pathways

Biocatalytic Approaches

Industrial-Scale Considerations

  • Catalyst Recycling : Pd/C recovery systems reduce costs in large-scale hydrogenation.

  • Solvent Selection : Ethanol and THF are preferred for their balance of solubility and ease of removal.

  • Purity Control : Recrystallization from water or ethyl acetate ensures >98% purity, as validated by HPLC.

Challenges and Optimization Opportunities

  • Byproduct Formation : Over-hydrogenation or thiophene ring saturation is mitigated by controlled H₂ pressure and catalyst loading.

  • Cost Efficiency : High Pd/C loading in Procedure 2 (10%) vs. 5% in Procedure 1 highlights a trade-off between speed and catalyst cost .

Q & A

Q. How can researchers assess environmental exposure risks of this compound in biological assays?

  • Answer : Conduct ecotoxicology studies:
  • Microtox assay : Measure luminescence inhibition in Vibrio fischeri.
  • Daphnia magna toxicity : Determine 48-h LC₅₀.
  • QSAR modeling : Predict biodegradability using EPI Suite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Thienyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Thienyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.